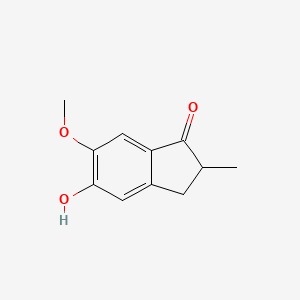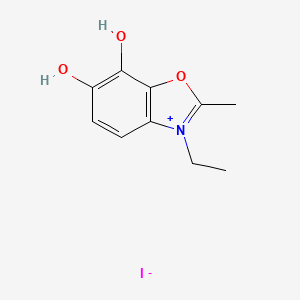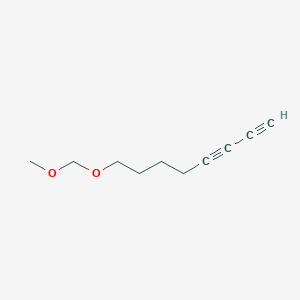
8-(Methoxymethoxy)octa-1,3-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Methoxymethoxy)octa-1,3-diyne is a chemical compound characterized by the presence of a methoxymethoxy group attached to an octa-1,3-diyne backbone. This compound is part of the larger family of diynes, which are known for their unique chemical properties and reactivity due to the presence of two triple bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Methoxymethoxy)octa-1,3-diyne typically involves the coupling of terminal alkynes. Common methods include Glaser coupling, Hay coupling, and Eglinton coupling, which are copper-catalyzed dimerization reactions of terminal alkynes . These reactions often require the presence of an oxidant, such as aerial oxygen or a metal catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and products.
Chemical Reactions Analysis
Types of Reactions
8-(Methoxymethoxy)octa-1,3-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions include enynes, dienes, allenes, and cyclic compounds . The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
8-(Methoxymethoxy)octa-1,3-diyne has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and metabolic pathways.
Medicine: Research into its potential as an anti-tumor, anti-obesity, and anti-diabetic agent is ongoing.
Industry: It is used in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(Methoxymethoxy)octa-1,3-diyne involves its interaction with molecular targets through its reactive triple bonds. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used, such as in enzyme inhibition or as a precursor in synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
Octa-1,3-diyne: A simpler diyne without the methoxymethoxy group.
Octa-3,5-diyne-1,8-diol: A diyne with hydroxyl groups at both ends.
Uniqueness
8-(Methoxymethoxy)octa-1,3-diyne is unique due to the presence of the methoxymethoxy group, which imparts different reactivity and properties compared to other diynes. This functional group can participate in additional reactions, making the compound versatile in synthetic applications.
Properties
CAS No. |
136667-41-9 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
8-(methoxymethoxy)octa-1,3-diyne |
InChI |
InChI=1S/C10H14O2/c1-3-4-5-6-7-8-9-12-10-11-2/h1H,6-10H2,2H3 |
InChI Key |
TWPJZYCGOXNRPN-UHFFFAOYSA-N |
Canonical SMILES |
COCOCCCCC#CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


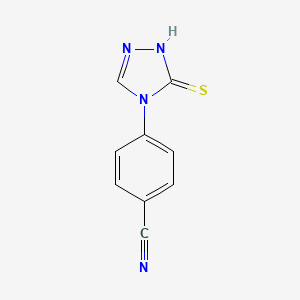

![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14268687.png)
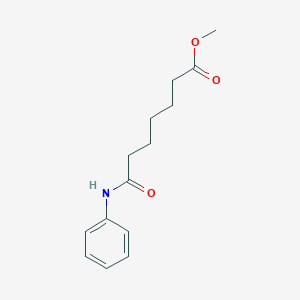
![1-[(Naphthalen-1-yl)methyl]isoquinoline](/img/structure/B14268704.png)
![7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate](/img/structure/B14268707.png)
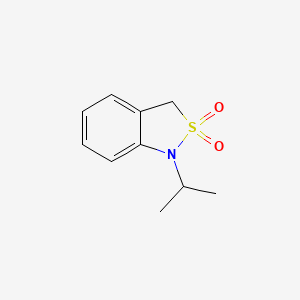
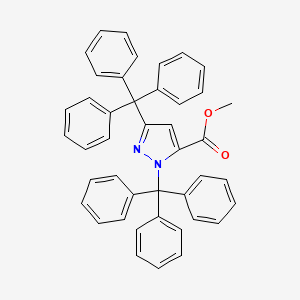
![Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate](/img/structure/B14268726.png)
![9,9-Dimethylbicyclo[6.1.0]nonane](/img/structure/B14268737.png)
![2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide](/img/structure/B14268745.png)
![Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B14268765.png)
